![molecular formula C17H15ClFN3O2 B2643793 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide CAS No. 1421458-96-9](/img/structure/B2643793.png)

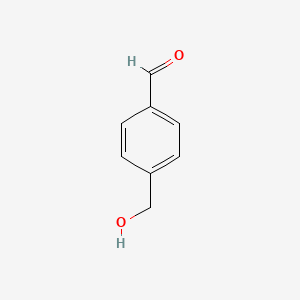

2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

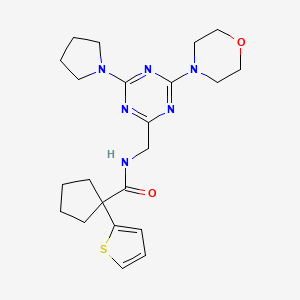

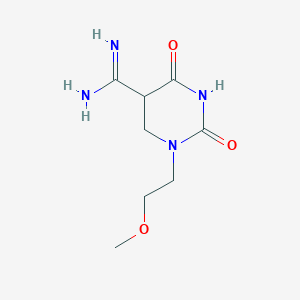

The compound “2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide moiety which is substituted with chloro and fluoro groups at the 2nd and 4th positions respectively . The amide nitrogen is further substituted with a 2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl group. The presence of multiple heterocycles like furan and imidazole indicates that this compound might have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the appropriate benzene derivative, and introducing the various substituents in a stepwise manner. The exact synthetic route would depend on the availability of starting materials and the required reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the types of bonds between them. The presence of aromatic rings (benzene, furan, imidazole) would contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis

The compound contains several functional groups (amide, chloro, fluoro, furan, imidazole) that could potentially undergo various chemical reactions. For example, the amide group might participate in condensation or hydrolysis reactions, while the chloro and fluoro groups might undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the amide) and aromatic rings could affect its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen

Ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate

The compound exhibits a complex molecular structure with fused ring systems and a chlorophenyl ring. The crystal structure is characterized by weak intra- and intermolecular interactions, highlighting the compound's potential for forming various molecular assemblies (Hu, Zhu, & Chen, 2007).

Imaging and Diagnostic Applications

Development of Fluorine-18-labeled 5-HT1A Antagonists

Fluorinated derivatives of WAY 100635 were synthesized and radiolabeled for imaging serotonin receptors. The compounds showed different pharmacokinetic properties and receptor binding profiles, suggesting their potential in assessing dynamic changes in serotonin levels and mapping 5-HT1A receptor distribution (Lang et al., 1999).

Electrophysiological Applications

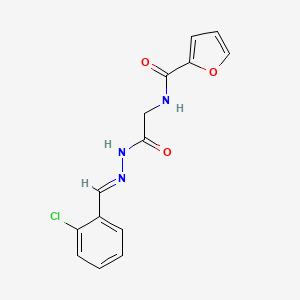

Synthesis and Cardiac Electrophysiological Activity of N-substituted-4-(1H-imidazol-1-yl)benzamides

This research presents the synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides, which exhibit comparable potency to sematilide in in vitro cardiac electrophysiological assays. The findings indicate the potential of these compounds in modulating cardiac electrophysiology and their therapeutic relevance in arrhythmias (Morgan et al., 1990).

Drug Synthesis and Biological Activity

Design, Synthesis, Antinociceptive, and Anti-inflammatory Properties of Thiazolopyrimidine Derivatives

Thiazolopyrimidine derivatives were synthesized and showed significant antinociceptive and anti-inflammatory activities, indicating their potential therapeutic applications in managing pain and inflammation (Selvam et al., 2012).

Chemical Reaction and Synthesis Techniques

Reaction between Heterocyclic NH-acids and Dibenzoylacetylene in the Presence of Triphenylphosphine

The study explores the synthesis of furan derivatives using heterocyclic NH-acids, offering insights into chemical synthesis techniques and the potential for creating various heterocyclic compounds (Yavari, Alizadeh, & Anary‐Abbasinejad, 2002).

Cellular Distribution and Drug Delivery

Distribution of Furamidine Analogues in Tumor Cells

The study investigates the cellular distribution of DNA binding cationic compounds related to furamidine, revealing how the number of positive charges influences nuclear accumulation and suggesting implications for drug delivery and therapeutic efficacy (Lansiaux et al., 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3O2/c1-22-10-14(15-3-2-8-24-15)21-16(22)6-7-20-17(23)12-5-4-11(19)9-13(12)18/h2-5,8-10H,6-7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEKEDHDNKKSHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2643713.png)

![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2643715.png)

![(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2643719.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide](/img/structure/B2643727.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)

![4-ETHOXY-2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-6-CARBOXAMIDE](/img/structure/B2643733.png)